4-Chloro-2-phenylquinazoline

Catalog No.
S749973
CAS No.
6484-25-9
M.F
C14H9ClN2
M. Wt
240.69 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-2-phenylquinazoline

CAS Number

6484-25-9

Product Name

4-Chloro-2-phenylquinazoline

IUPAC Name

4-chloro-2-phenylquinazoline

Molecular Formula

C14H9ClN2

Molecular Weight

240.69 g/mol

InChI

InChI=1S/C14H9ClN2/c15-13-11-8-4-5-9-12(11)16-14(17-13)10-6-2-1-3-7-10/h1-9H

InChI Key

OBHKONRNYCDRKM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)Cl

Precursor for Complex Molecule Synthesis

  • Ligand Synthesis: 4-Chloro-2-phenylquinazoline has served as a precursor in the synthesis of axially chiral quinazoline-containing phosphinamine ligands []. These ligands are crucial components in asymmetric catalysis, a field of chemistry focused on creating molecules with specific handedness.

Reagent in Chemical Transformations

  • Phenol Conversion: The compound has been used as a reagent for the conversion of phenols (aromatic compounds with a hydroxyl group) to anilines (aromatic compounds with an amine group) [, ]. This transformation is valuable in organic synthesis, as it allows for the introduction of an amine functionality into various molecules.

Potential for Bioactive Molecule Development

  • Antiprotozoal and Cytotoxic Activity: 4-Chloro-2-phenylquinazoline has been incorporated into the synthesis of nitrotriazole and nitroimidazole amines, which exhibit antitrypanosomal activity (against trypanosomes, parasitic organisms causing sleeping sickness) and mammalian cytotoxicity (toxic to mammalian cells). This suggests potential for developing new drugs against neglected tropical diseases.
  • Antitumor Activity: The compound has also been used as a building block in the synthesis of quinazoline-containing piperazinylpyrimidine derivatives, which display antitumor activity. This finding highlights the potential of 4-chloro-2-phenylquinazoline as a valuable scaffold for designing new anticancer agents.
  • HCV Protease Inhibitors: The exploration of 4-chloro-2-phenylquinazoline extends to the synthesis of quinazoline-substituted cyclopentanes, which act as inhibitors of the HCV NS3/4A protease, an enzyme crucial for the Hepatitis C virus replication cycle. This research holds promise for the development of novel antiviral drugs.
  • Origin: CPQ can be synthesized in a laboratory setting from various starting materials [, ].
  • Significance: CPQ serves as a research chemical. Studies have explored its potential as an antitumor agent, but further investigation is needed to understand its efficacy and mechanism of action [].

Molecular Structure Analysis

CPQ consists of a six-membered benzene ring fused with a six-membered quinazoline ring. The quinazoline ring contains two nitrogen atoms and a chlorine atom at specific positions. The phenyl group (a benzene ring) is attached to one of the carbon atoms in the quinazoline ring []. This structure suggests potential for various chemical interactions due to the presence of aromatic rings and the electronegative chlorine atom.


Chemical Reactions Analysis

Synthesis of CPQ has been reported using different methods. One approach involves the reaction of anthranilamide (a starting material) with specific reagents, followed by cyclization and chlorination steps [].

XLogP3

4.5

LogP

4.47 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6484-25-9

Wikipedia

2-Phenyl-4-chloroquinazoline

Dates

Modify: 2023-08-15

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